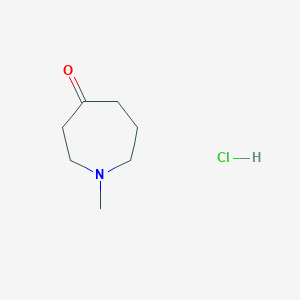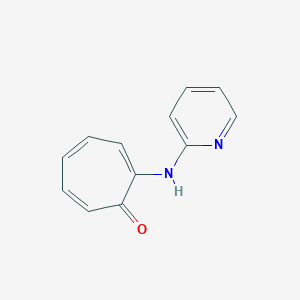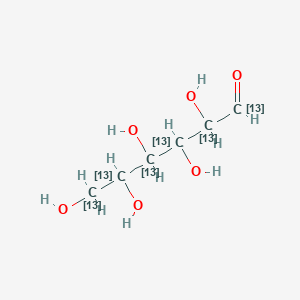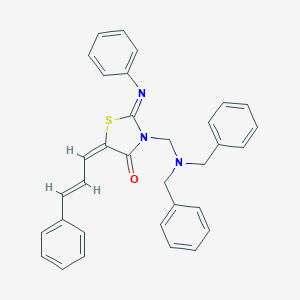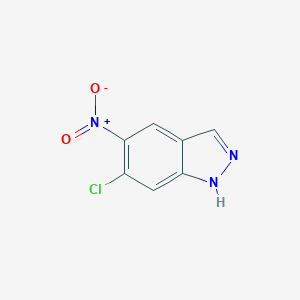
6-Chloro-5-nitro-1H-indazole
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of 6-Chloro-5-nitro-1H-indazole derivatives can be achieved through a 1,3-dipolar cycloaddition pathway, yielding good yields of 82 to 90% for triazole-1,4 regioisomers (Abdelahi et al., 2021).
- Another pathway involves the reaction of benzylidene tetralones with hydrazine in acetic acid, used for synthesizing substituted benzo[g]indazoles (Cuartas et al., 2019).
Molecular Structure Analysis
- The indazole system in related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, is almost planar, indicating a similar structural attribute for this compound (Kouakou et al., 2015).
Chemical Reactions and Properties
- This compound derivatives have been involved in reactions such as the N-nitroso-directed C-H addition, demonstrating the reactive nature of the nitroso group in these compounds (Chen et al., 2014).
Physical Properties Analysis
- The physical properties of related compounds, such as 1,5-Dinitro-1H-indazole, involve planar molecular structures and weak hydrogen bonding, which could be indicative of the physical properties of this compound (Zaleski et al., 1998).
Chemical Properties Analysis
- The chemical properties of related indazole compounds often involve interactions such as hydrogen bonding and π–π stacking, as seen in 2,3-Dimethyl-6-nitro-2H-indazole (Chen et al., 2009). These interactions might be relevant for this compound as well.
Applications De Recherche Scientifique
Synthèse de dérivés d'indazole
6-Chloro-5-nitro-1H-indazole : sert d'intermédiaire clé dans la synthèse d'une large gamme de dérivés d'indazole. Ces dérivés sont synthétisés selon diverses stratégies, y compris des réactions catalysées par des métaux de transition et des réactions de cyclisation réductrices . Les indazoles synthétisés ont des applications en chimie médicinale car ils présentent une variété d'activités pharmacologiques.
Chimie médicinale
Les composés d'indazole, y compris ceux dérivés du this compound, sont connus pour leurs propriétés médicinales. Ils sont utilisés dans le développement de médicaments ayant des propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes . Par exemple, les indazoles peuvent agir comme des inhibiteurs sélectifs de la phosphoinositide 3-kinase δ, ce qui est important dans le traitement des maladies respiratoires .
Agents anticancéreux
Plus précisément, les dérivés du this compound ont été étudiés comme agents anticancéreux potentiels. Ils sont utilisés pour créer des composés qui inhibent la tyrosine kinase du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans la thérapie anticancéreuse . Ces dérivés sont importants dans le développement de thérapies anticancéreuses ciblées.
Applications antimicrobiennes
Les activités antimicrobiennes des dérivés d'indazole sont notables. Les composés synthétisés à partir du this compound ont montré une activité modérée à élevée contre diverses souches bactériennes, y compris Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. et Escherichia coli . Cela les rend précieux dans la recherche de nouveaux médicaments antimicrobiens.
Safety and Hazards
Orientations Futures
Indazole derivatives, including 6-Chloro-5-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse pharmacological activities .
Mécanisme D'action
Target of Action
The primary targets of 6-Chloro-5-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
This compound interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition results in a decrease in the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule.
Biochemical Pathways
The inhibition of NOS enzymes affects various biochemical pathways. The most notable effect is the reduction in the production of nitric oxide, which plays a role in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of this inhibition can vary widely depending on the specific physiological context.
Result of Action
The inhibition of NOS enzymes by this compound can lead to a variety of molecular and cellular effects. For example, it can reduce inflammation and pain by decreasing the production of nitric oxide, a molecule that promotes these responses . Additionally, it has been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, its solubility is relatively low, but it can dissolve in organic solvents such as chloroform and dichloromethane .
Propriétés
IUPAC Name |
6-chloro-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCMKGCWGVSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603781 | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101420-98-8 | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
